molecular formula C31H39N2O2+ B13861910 Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye

Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye

Cat. No.: B13861910
M. Wt: 471.7 g/mol
InChI Key: WGLNVGXNVHWNGV-UHFFFAOYSA-O
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Description

Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye is a light-sensitive compound related to Cyanine 3 Monofunctional Hexanoic Acid Dye. It is known for its applications in the preparation of dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogs, which are used as substrates for DNA amplification and labeling by Taq polymerase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye involves the reaction of 1-ethyl-3,3-dimethylindolium with a hexanoic acid derivative. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability of the light-sensitive compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the dye into its reduced forms, altering its optical properties.

    Substitution: The dye can undergo substitution reactions, where functional groups are replaced with other groups, modifying its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to maintain the integrity of the light-sensitive dye.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct optical and chemical properties, making them useful in different applications.

Scientific Research Applications

Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of fluorescent probes and markers for various chemical analyses.

    Biology: Employed in DNA amplification and labeling, enabling the study of genetic material and cellular processes.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize biological molecules.

    Industry: Applied in the development of advanced materials and technologies, such as sensors and imaging devices.

Mechanism of Action

The mechanism of action of Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye involves its interaction with specific molecular targets, such as nucleic acids and proteins. The dye binds to these targets, altering their optical properties and enabling their detection and visualization. The pathways involved include the incorporation of the dye into DNA or protein structures, where it acts as a fluorescent marker.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye include:

    Cyanine 3 Monofunctional Hexanoic Acid Dye: A related compound with similar applications but different chemical properties.

    Cyanine 5 Monofunctional Hexanoic Acid Dye: Another related dye with distinct optical characteristics, used in similar applications.

Uniqueness

This compound is unique due to its specific chemical structure, which provides distinct optical properties and reactivity. Its ability to form stable conjugates with nucleic acids and proteins makes it particularly valuable in scientific research and industrial applications.

Properties

Molecular Formula

C31H39N2O2+

Molecular Weight

471.7 g/mol

IUPAC Name

6-[2-[3-(1-ethyl-3,3-dimethylindol-2-ylidene)prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid

InChI

InChI=1S/C31H38N2O2/c1-6-32-25-17-11-9-15-23(25)30(2,3)27(32)19-14-20-28-31(4,5)24-16-10-12-18-26(24)33(28)22-13-7-8-21-29(34)35/h9-12,14-20H,6-8,13,21-22H2,1-5H3/p+1

InChI Key

WGLNVGXNVHWNGV-UHFFFAOYSA-O

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)O)(C)C

Origin of Product

United States

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